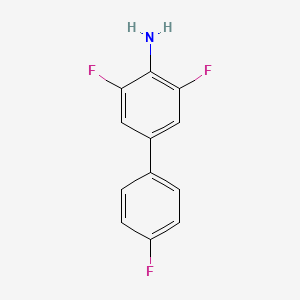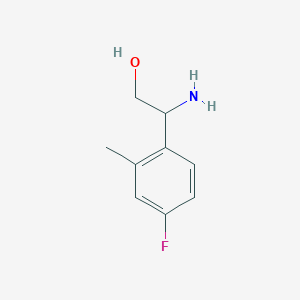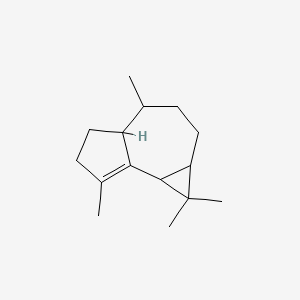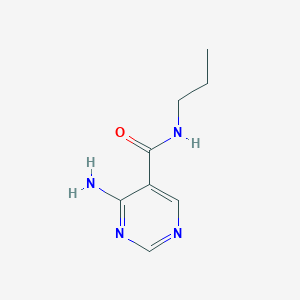
4-(m-Tolyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(m-Tolyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core substituted with a meta-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)picolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot fashion method provides a unique and efficient route to obtain the desired picolinonitrile derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the gold(I)-catalyzed cyclization method could be explored for industrial applications.
化学反応の分析
Types of Reactions: 4-(m-Tolyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
4-(m-Tolyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(m-Tolyl)picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The aromatic ring allows for π-π interactions and other non-covalent interactions with biological molecules, influencing their activity and function.
類似化合物との比較
- 3-Hydroxy-4-phenylpicolinonitrile
- 3-Hydroxy-4-methylpicolinonitrile
- 3-Hydroxy-4-pentylpicolinonitrile
- 4-(tert-Butyl)-3-hydroxypicolinonitrile
- 3-Hydroxy-4-(p-tolyl)picolinonitrile
Comparison: 4-(m-Tolyl)picolinonitrile is unique due to the presence of the meta-tolyl group, which influences its chemical reactivity and interactions. Compared to other picolinonitriles, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
4-(3-methylphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-4-11(7-10)12-5-6-15-13(8-12)9-14/h2-8H,1H3 |
InChIキー |
FSPJPXLVJMXAGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)




![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)


